Sodium 3-aminopropane-1-sulfonate dihydrate

Description

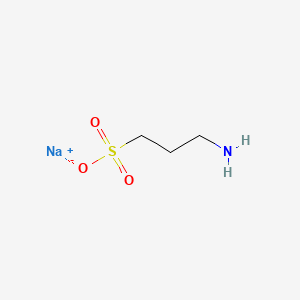

Sodium 3-aminopropane-1-sulfonate (CAS: 81028-90-2), also known as Homotaurine or Alzhemed, is a zwitterionic compound with the molecular formula C₃H₁₂NNaO₅S (dihydrate form) and a molecular weight of 197.19 g/mol . It is derived from 3-amino-1-propanesulfonic acid (CAS: 3687-18-1) through neutralization with sodium hydroxide. The compound is water-soluble and stable at room temperature under inert atmospheric conditions . Notably, it has been investigated for pharmaceutical applications, particularly in Alzheimer’s disease research, due to its ability to inhibit amyloid-beta aggregation .

Properties

CAS No. |

81028-90-2 |

|---|---|

Molecular Formula |

C3H12NNaO5S |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

sodium;3-aminopropane-1-sulfonate;dihydrate |

InChI |

InChI=1S/C3H9NO3S.Na.2H2O/c4-2-1-3-8(5,6)7;;;/h1-4H2,(H,5,6,7);;2*1H2/q;+1;;/p-1 |

InChI Key |

DGMRLMMIFJTAHR-UHFFFAOYSA-M |

Canonical SMILES |

C(CN)CS(=O)(=O)[O-].O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-aminopropane-1-sulfonate can be synthesized by reacting 3-aminopropane-1-sulfonic acid with sodium hydroxide under alkaline conditions. The reaction typically involves dissolving 3-aminopropane-1-sulfonic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a basic level. The solution is then evaporated to obtain the sodium salt in solid form .

Industrial Production Methods

In industrial settings, the production of sodium 3-aminopropane-1-sulfonate follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-aminopropane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 3-aminopropane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a buffer in biochemical experiments to maintain pH stability.

Biology: It is used in cell culture media to support cell growth and viability.

Medicine: It has been studied for its potential neuroprotective effects and is used in research related to neurodegenerative diseases.

Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties

Mechanism of Action

Sodium 3-aminopropane-1-sulfonate exerts its effects primarily through its interaction with GABA receptors. It acts as a GABA receptor agonist, mimicking the action of gamma-aminobutyric acid (GABA) and modulating neurotransmission. This interaction helps in stabilizing neuronal activity and has potential therapeutic implications for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonate Compounds

Functional Group Variations

Sodium 3-Azidopropane-1-Sulfonate (CAS: Not Specified)

- Structure: Replaces the amino group (-NH₂) with an azide (-N₃) group.

- Synthesis : Produced by reacting sultones with sodium azide (NaN₃) in acetone/water .

- Applications : Primarily used in click chemistry or as intermediates in organic synthesis.

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS: 1561-92-8)

- Structure : Contains an unsaturated alkene (-CH₂-C(CH₃)=CH₂) and sulfonate group.

- Properties : Higher reactivity due to the alkene group, making it suitable for polymerization reactions.

- Applications : Used in industrial polymers and surfactants .

Sodium 3-Hydroxypropane-1-Sulphonate (CAS: 3542-44-7)

- Structure: Substitutes the amino group with a hydroxyl (-OH) group.

- Applications: Potential use in buffers or detergents due to its polar hydroxy group .

Sodium (S)-2-Amino-3-phenylpropane-1-sulfonate Hydrochloride (CAS: 187089-21-0)

Key Research Findings

- Pharmaceutical Utility: Sodium 3-aminopropane-1-sulfonate’s zwitterionic nature enhances blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .

- Safety Profile : Unlike its azide or alkene-containing analogs, it lacks explosive or flammability risks but requires precautions against skin/eye exposure .

Biological Activity

Sodium 3-aminopropane-1-sulfonate (3-APS), also known as TAPS, is a sulfonic acid derivative that has garnered attention for its diverse biological activities. This comprehensive overview focuses on its mechanisms of action, biochemical properties, and potential applications in research and medicine.

- Chemical Formula : C₃H₉NNaO₃S

- Molecular Weight : 164.17 g/mol

- Solubility : Highly soluble in water, making it suitable for various biochemical applications.

- Structure : Contains a sulfonate group (-SO₃Na) and an amino group, which contribute to its zwitterionic nature.

Sodium 3-aminopropane-1-sulfonate primarily acts as a GABAA receptor agonist . By mimicking the neurotransmitter GABA (gamma-aminobutyric acid), it binds to GABAA receptors, leading to:

- Increased Chloride Ion Influx : This hyperpolarizes neurons, reducing their excitability and promoting a neuroinhibitory effect.

- GABAergic System Modulation : Enhances GABA's effects, influencing neuronal signaling pathways and cellular metabolism.

1. Neuropharmacological Effects

Research indicates that 3-APS can modulate neuronal activity through its action on GABAA receptors. This property suggests potential therapeutic applications in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders.

2. Cellular Interactions

The compound interacts with various enzymes and proteins, influencing:

- Cell Signaling Pathways : Alters gene expression and cellular metabolism.

- Cell Viability : Studies have shown that sodium 3-aminopropane-1-sulfonate can affect cell survival rates in different contexts, indicating its potential role in cancer research .

Study on Anticancer Properties

A study investigated the cytotoxic effects of sodium 3-aminopropane-1-sulfonate on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in cells resistant to conventional treatments. This suggests that 3-APS may enhance the efficacy of existing cancer therapies or serve as a novel treatment option .

Pharmacokinetics

As a sodium salt, 3-APS is likely to have good bioavailability. Its transport within biological systems is facilitated by its water solubility, allowing it to reach target sites effectively. However, detailed pharmacokinetic studies are still needed to fully understand its distribution and metabolism in vivo.

Applications in Research

Sodium 3-aminopropane-1-sulfonate is utilized across various scientific fields:

| Field | Application |

|---|---|

| Chemistry | Reagent in organic synthesis |

| Biology | Biochemical assays to study interactions with biomolecules |

| Medicine | Investigating therapeutic effects for neurological disorders |

| Industry | Production of specialty chemicals and catalysts |

Q & A

Q. What are the standard synthetic routes for Sodium 3-aminopropane-1-sulfonate, and what key reaction conditions are required to ensure high yield?

Sodium 3-aminopropane-1-sulfonate is typically synthesized via sulfonation of 3-aminopropanol using sulfur trioxide or chlorosulfonic acid under controlled acidic conditions. Key steps include maintaining temperatures below 40°C to prevent side reactions like oxidation or decomposition. Neutralization with sodium hydroxide yields the final product. Reaction optimization should prioritize stoichiometric control of sulfonating agents and pH monitoring to avoid over-sulfonation .

Q. What analytical techniques are most effective for characterizing the purity and structure of Sodium 3-aminopropane-1-sulfonate?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the sulfonate group and amine functionality. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) is recommended for purity assessment, using a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Mass spectrometry (ESI-MS) further validates molecular weight (m/z 139.17 for [M-H]⁻) .

Q. What are the established in vitro assays for evaluating the neuroprotective effects of Sodium 3-aminopropane-1-sulfonate in Alzheimer’s disease models?

Standard assays include:

- Amyloid-beta (Aβ) aggregation inhibition : Thioflavin T fluorescence assay to monitor fibril formation.

- Neuronal viability : MTT or LDH release assays in Aβ-treated SH-SY5Y or primary cortical neurons.

- Tau phosphorylation : Western blot analysis using phospho-tau antibodies in cell lines expressing mutant tau .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Sodium 3-aminopropane-1-sulfonate to minimize by-products such as sulfonic acid derivatives or amines?

By-product formation (e.g., sulfonic acids) is mitigated by:

- Strict temperature control : Maintain reaction temperatures below 40°C to prevent thermal decomposition.

- Inert atmosphere : Use nitrogen or argon to limit oxidation.

- Stepwise neutralization : Gradual addition of NaOH to avoid localized pH spikes that promote side reactions. Post-synthesis purification via recrystallization (ethanol/water) or ion-exchange chromatography enhances purity .

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies of Sodium 3-aminopropane-1-sulfonate?

Discrepancies often arise from differences in bioavailability, metabolism, or blood-brain barrier penetration. To resolve these:

- Pharmacokinetic profiling : Measure plasma and brain concentrations using LC-MS/MS after oral/intravenous administration.

- Metabolite identification : Use hepatic microsomes or in vivo samples to identify active/inactive metabolites.

- Dose-response calibration : Align in vitro IC₅₀ values with achievable in vivo plasma levels .

Q. What strategies can be employed to resolve conflicting data on the anti-inflammatory mechanisms of Sodium 3-aminopropane-1-sulfonate across different experimental models?

Conflicting results may stem from model-specific variables (e.g., cell type, inflammatory stimuli). Systematic approaches include:

- Pathway-specific inhibitors : Use TLR4 (TAK-242) or NF-κB (BAY 11-7082) inhibitors to isolate mechanisms.

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify conserved pathways.

- Dose standardization : Compare molar concentrations across studies, adjusting for species-specific metabolic rates .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise, apply Hill’s criteria for causality (e.g., dose-response consistency, temporality) and assess study design heterogeneity (e.g., sodium intake measurement methods in ) .

- Advanced Characterization : For structural dynamics, consider molecular dynamics simulations to study sulfonate-amine interactions in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.